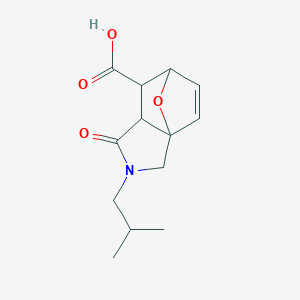

2-(2-Methylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Methylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" is a structurally complex molecule that appears to be related to the isoindole class of compounds. Isoindoles are heterocyclic compounds that have been studied for various biological activities. The specific compound is not directly mentioned in the provided papers, but its structure suggests it may have interesting chemical and biological properties worth exploring.

Synthesis Analysis

While the exact synthesis of "2-(2-Methylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" is not detailed in the provided papers, the synthesis of related compounds can offer insights. For instance, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids have been synthesized and described as inhibitors of heparanase, an enzyme involved in the degradation of the extracellular matrix and associated with tumor metastasis and angiogenesis . The synthesis of such compounds typically involves multi-step organic reactions, including the formation of the isoindole core, functionalization, and the introduction of various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is characterized by the presence of a five-membered ring fused to a six-membered ring containing nitrogen, which is the defining feature of the isoindole moiety. The specific compound mentioned includes additional structural features such as a hexahydro-3a,6-epoxy bridge and a carboxylic acid group, which could influence its reactivity and interaction with biological targets. The presence of an epoxy group, in particular, suggests potential reactivity as epoxides are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules.

Chemical Reactions Analysis

The reactivity of isoindole derivatives can be quite diverse. For example, the oxidation chemistry of 5,6-dihydroxy-2-methylindole has been studied, showing that it can be oxidized by a peroxidase/H2O2 system to yield a complex mixture of oligomers . This indicates that similar compounds, such as the one , may also undergo oxidation reactions leading to a variety of products, depending on the conditions. The presence of functional groups like the epoxy bridge could also undergo ring-opening reactions under acidic or basic conditions, or in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2-Methylpropyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" would likely be influenced by its molecular structure. The carboxylic acid group would contribute to the compound's acidity and potential for forming salts and esters. The hexahydro-3a,6-epoxy bridge could impart strain to the molecule, affecting its stability and reactivity. The compound's solubility, melting point, and other physical properties would be determined by its overall structure and the presence of specific functional groups. For instance, the analysis of hydroxy- and oxomonocarboxylic acids in urine suggests that such compounds can be analyzed as methyl esters and methyl esters/O-methyloximes, indicating that derivatization can be a useful approach for the analysis of carboxylic acid-containing molecules .

Aplicaciones Científicas De Investigación

Metabolism and Toxicity

Studies on similar compounds, such as 2-Methylpropene, discuss the metabolic fate and toxicity in laboratory animals and humans, highlighting the role of specific metabolic pathways and the importance of understanding the balance between formation and detoxification for assessing potential toxicity (Cornet & Rogiers, 1997).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids' inhibitory effects on microbes, used in fermentative production of various chemicals, underline the importance of understanding their interactions with biological systems for industrial applications (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

Research on solvent developments for the extraction of carboxylic acids from aqueous streams discusses innovative solvents, such as ionic liquids, and traditional solvent systems, providing insights into the recovery of carboxylic acids from diluted streams (Sprakel & Schuur, 2019).

Sustainable Solvent Alternatives

Studies on 2-Methyloxolane as a sustainable solvent alternative for the extraction of natural products compare its properties and extraction efficiency to traditional petroleum-based solvents, which could be relevant for the extraction or synthesis involving carboxylic acid-based compounds (Rapinel et al., 2020).

Antioxidant and Anti-inflammatory Properties

Research on hydroxyoctadecadienoic acids, oxidised derivatives of linoleic acid, discusses their role in inflammation and metabolic processes associated with chronic diseases, indicating the potential therapeutic applications of carboxylic acid derivatives (Vangaveti et al., 2016).

Propiedades

IUPAC Name |

3-(2-methylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-7(2)5-14-6-13-4-3-8(18-13)9(12(16)17)10(13)11(14)15/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBINFMFHODHQHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378165 |

Source

|

| Record name | STK364473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436855-63-9 |

Source

|

| Record name | STK364473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

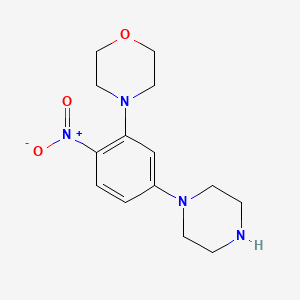

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

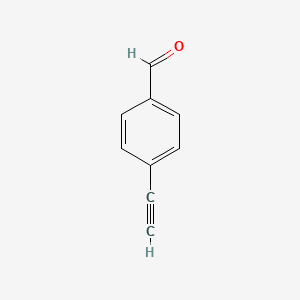

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)